(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim

Descripción general

Descripción

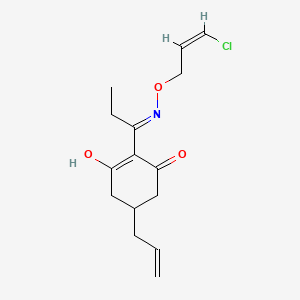

(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim is a complex organic compound with a unique structure that includes a cyclohexane ring, multiple double bonds, and a chlorinated side chain

Métodos De Preparación

The synthesis of (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim involves multiple steps. One common synthetic route includes the reaction of a cyclohexanedione derivative with a chloropropenylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The presence of double bonds and a chlorinated side chain makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the double bonds or the ketone groups, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorinated side chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amines.

Aplicaciones Científicas De Investigación

(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with molecular targets through its reactive functional groups. The double bonds and chlorinated side chain can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar compounds include other cyclohexanedione derivatives and chloropropenylamines. Compared to these, (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct reactivity and applications .

Actividad Biológica

(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim is a derivative of clethodim, a systemic post-emergent herbicide primarily used for controlling grass weeds in various crops. Understanding the biological activity of this compound is crucial for evaluating its efficacy and environmental impact. This article reviews the current research findings on the biological activity of this compound, including its herbicidal properties, metabolic pathways, and toxicological effects.

Herbicidal Activity

This compound exhibits significant herbicidal activity, particularly against grass species. The mechanism of action is primarily through the inhibition of acetyl-coenzyme A carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants.

Efficacy Studies

Research indicates that this compound performs comparably or superiorly to clethodim in controlling specific weed species. For instance, a study demonstrated that this compound showed effective post-emergent activity at dosages ranging from 150 to 300 g ai/ha, significantly impacting barnyard grass (Echinochloa crus-galli) and other common weeds in agricultural settings .

Table 1: Comparative Herbicidal Efficacy of this compound and Clethodim

| Compound | Dosage (g ai/ha) | Target Species | Efficacy (%) |

|---|---|---|---|

| This compound | 150-300 | Barnyard Grass | 85-95 |

| Clethodim | 150-300 | Barnyard Grass | 80-90 |

Toxicological Effects

Toxicological assessments have shown that this compound can affect non-target plant species and may lead to physiological stress. In studies involving Brassica napus (oilseed rape), exposure to higher concentrations resulted in reduced photosynthetic rates, chlorophyll content, and increased lipid peroxidation .

Case Studies

- Brassica napus Exposure : A study evaluated the effects of varying concentrations of clethodim on Brassica napus seedlings. The results indicated that concentrations above 1.3 μg/10 mL led to significant growth inhibition and physiological damage due to oxidative stress .

- Environmental Impact Assessment : Another study focused on the persistence of clethodim in aquatic environments, highlighting its potential as a contaminant due to its high water solubility and tendency to photolyze into more persistent metabolites .

Table 2: Toxicological Effects on Brassica napus

| Concentration (μg/10 mL) | Photosynthetic Rate (%) | Chlorophyll Content (%) | Lipid Peroxidation (mmol/g FW) |

|---|---|---|---|

| 0.0 | 100 | 100 | 0.05 |

| 0.5 | 95 | 98 | 0.06 |

| 1.0 | 85 | 90 | 0.08 |

| 1.3 | 70 | 75 | 0.12 |

Propiedades

IUPAC Name |

2-[(E)-N-[(Z)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-prop-2-enylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-3-6-11-9-13(18)15(14(19)10-11)12(4-2)17-20-8-5-7-16/h3,5,7,11,18H,1,4,6,8-10H2,2H3/b7-5-,17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXQXCGGQACYLR-YQEFMUHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\OC/C=C\Cl)/C1=C(CC(CC1=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747529 | |

| Record name | 2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111031-61-9 | |

| Record name | 2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.